2-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound that combines the structural features of benzaldehyde, triazole, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone typically involves multiple steps:
Preparation of 2-hydroxy-5-nitrobenzaldehyde: This can be synthesized by nitration of salicylaldehyde using a mixture of nitric acid and sulfuric acid.
Synthesis of 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine: This involves the reaction of 3-bromobenzyl chloride with thiourea to form 3-bromobenzyl isothiocyanate, which is then reacted with hydrazine hydrate to yield the desired hydrazine derivative.
Formation of the final compound: The final step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine under acidic conditions to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone can undergo various chemical reactions, including:
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 2-hydroxy-5-nitrobenzoic acid
Reduction: 2-hydroxy-5-aminobenzaldehyde
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is not well-documented. based on its structure, it is likely to interact with biological targets through multiple pathways:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.
Triazole Ring: Known to interact with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Shares the benzaldehyde and nitro functional groups but lacks the triazole and hydrazone moieties.
1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine: Contains the triazole and hydrazone moieties but lacks the benzaldehyde and nitro functional groups.
Uniqueness
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H13BrN6O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[(E)-[[3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C16H13BrN6O3S/c17-12-3-1-2-10(6-12)9-27-16-19-15(21-22-16)20-18-8-11-7-13(23(25)26)4-5-14(11)24/h1-8,24H,9H2,(H2,19,20,21,22)/b18-8+ |
InChI Key |
BSBFZHHDTPBIOF-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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